REACTION_SMILES
|
[Br:1][CH2:2][N+:3](=[O:4])[O-:5].[CH3:17][OH:18].[Na+:16].[c:6]1([CH3:15])[cH:7][cH:8][c:9]([S:12](=[O:13])[O-:14])[cH:10][cH:11]1>>[CH2:2]([N+:3](=[O:4])[O-:5])[S:12]([c:9]1[cH:8][cH:7][c:6]([CH3:15])[cH:11][cH:10]1)(=[O:13])=[O:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])CBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccc(S(=O)[O-])cc1
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1ccc(S(=O)(=O)C[N+](=O)[O-])cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |